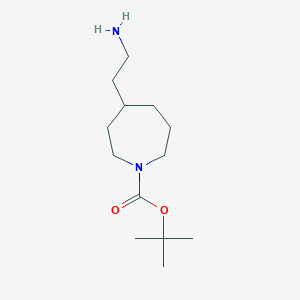

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate

Description

Chemical Identity and Significance in Heterocyclic Chemistry

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate, bearing the Chemical Abstracts Service registry number 1205748-73-7, represents a crucial member of the nitrogen heterocycle family with substantial importance in contemporary organic synthesis. The compound possesses the molecular formula C₁₃H₂₆N₂O₂ and exhibits a molecular weight of 242.36 grams per mole, positioning it within the medium molecular weight range for pharmaceutical building blocks. Its International Union of Pure and Applied Chemistry systematic name, this compound, reflects the precise structural arrangement that defines its chemical behavior and reactivity patterns.

The compound's significance in heterocyclic chemistry stems from its incorporation of multiple functional elements that are fundamental to modern drug discovery efforts. Heterocyclic compounds containing nitrogen atoms comprise more than half of all known chemical structures, with 59% of United States Food and Drug Administration-approved medications containing nitrogen heterocycles. Within this vast landscape, seven-membered nitrogen heterocycles like azepane represent an underexplored yet promising area of chemical space. The unique three-dimensional geometry afforded by the seven-membered ring system provides distinct conformational properties compared to the more commonly utilized five- and six-membered heterocycles.

The presence of both primary and secondary nitrogen atoms within the molecular framework of this compound creates multiple sites for chemical modification and biological interaction. This dual nitrogen functionality, combined with the protective tert-butyloxycarbonyl group, establishes the compound as a versatile synthetic intermediate capable of undergoing diverse chemical transformations while maintaining structural integrity during multi-step synthetic sequences. Recent investigations have demonstrated that such protected azepane derivatives serve as essential components in the construction of complex pharmaceutical targets, particularly those requiring precise stereochemical control.

Structural Classification within Azepane-Based Compounds

This compound belongs to the broader classification of azepane derivatives, which are seven-membered saturated nitrogen heterocycles. Azepane itself, with the formula (CH₂)₆NH, serves as the parent structure for this family of compounds and exists as a colorless liquid with characteristic amine properties. The structural foundation provided by the azepane ring system offers significant flexibility and reactivity advantages over smaller ring systems, making it particularly valuable for pharmaceutical applications where conformational freedom is essential for biological activity.

The specific substitution pattern observed in this compound places it within the subclass of 4-substituted azepane derivatives. The positioning of the aminoethyl chain at the 4-position of the azepane ring creates a distinctive spatial arrangement that influences both the compound's chemical reactivity and its potential biological interactions. This substitution pattern is particularly significant because it positions the primary amine functionality at an optimal distance from the ring nitrogen, allowing for independent chemical modifications at both nitrogen centers.

The tert-butyloxycarbonyl protecting group attached to the ring nitrogen further classifies this compound within the family of nitrogen-protected azepane derivatives. This protective strategy is essential for maintaining the integrity of the azepane ring during synthetic transformations while preventing unwanted side reactions at the ring nitrogen. The tert-butyloxycarbonyl group's acid-labile nature enables its selective removal under mild conditions, making it particularly suitable for applications requiring orthogonal protection strategies.

Historical Context of N-Protected Azepane Derivatives

The development of nitrogen-protected azepane derivatives has its roots in the broader evolution of protecting group chemistry, particularly the introduction of the tert-butyloxycarbonyl group by Carpino in 1957. This foundational work established the principles for amino protection that would later be applied to complex heterocyclic systems, including azepane derivatives. The tert-butyloxycarbonyl protecting group revolutionized synthetic organic chemistry by providing a reliable method for temporary amine protection that could be removed under mild acidic conditions without affecting other functional groups.

The specific application of tert-butyloxycarbonyl protection to azepane derivatives emerged from the recognition that seven-membered nitrogen heterocycles presented unique synthetic challenges compared to their five- and six-membered counterparts. Early investigations revealed that unprotected azepanes were prone to ring-opening reactions and unwanted side reactions during complex synthetic sequences. The introduction of tert-butyloxycarbonyl protection addressed these limitations by stabilizing the azepane ring system while maintaining access to the nitrogen's lone pair for subsequent chemical transformations.

Historical research efforts in azepane chemistry were initially hindered by the limited availability of effective synthetic methods for constructing seven-membered nitrogen heterocycles. Traditional approaches often relied on ring-closing metathesis or cycloaddition strategies that provided limited functional group tolerance and modest yields. The development of protected azepane derivatives like this compound represented a significant advancement by providing stable, readily accessible starting materials for further synthetic elaboration.

The emergence of medicinal chemistry applications for azepane derivatives provided additional impetus for developing sophisticated protection strategies. As pharmaceutical researchers recognized the unique three-dimensional properties offered by seven-membered rings, the demand for reliable synthetic methods increased substantially. This demand drove innovations in both protecting group chemistry and azepane synthesis methodology, culminating in the current generation of highly functionalized protected azepane derivatives.

Current Research Landscape and Academic Relevance

Contemporary research involving this compound spans multiple domains of chemical and biological investigation, reflecting the compound's versatility as a synthetic intermediate and its potential therapeutic applications. Current academic investigations focus primarily on the compound's utility as a building block for protein degrader molecules, a rapidly expanding area of pharmaceutical research that leverages the unique properties of seven-membered heterocycles. These protein degrader applications capitalize on the azepane ring's conformational flexibility and the aminoethyl side chain's capacity for further functionalization.

Recent synthetic methodology development has highlighted the importance of protected azepane derivatives in accessing complex pharmaceutical targets through innovative coupling strategies. Palladium-mediated cross-coupling reactions employing α-halo eneformamides derived from azepane precursors have demonstrated exceptional utility for constructing functionalized azepane frameworks. These methodological advances have positioned this compound as a key intermediate in synthetic routes toward bioactive molecules, particularly those requiring precise stereochemical control.

Photochemical approaches to azepane synthesis have emerged as another active area of research, with investigations demonstrating the feasibility of constructing complex azepane derivatives through dearomative ring expansion processes. These studies have revealed that azepane-containing molecules can be synthesized directly from simple aromatic precursors using blue light-mediated transformations, opening new avenues for accessing previously challenging azepane derivatives. The mild reaction conditions employed in these photochemical processes make them particularly compatible with sensitive functional groups like those present in this compound.

The academic relevance of this compound extends beyond its immediate synthetic applications to encompass broader questions about structure-activity relationships in nitrogen heterocycles. Comparative studies examining the biological properties of five-, six-, and seven-membered nitrogen heterocycles have identified unique advantages associated with azepane derivatives, particularly their ability to access conformational states unavailable to smaller ring systems. These findings have important implications for drug design strategies and have contributed to renewed interest in seven-membered heterocycles as pharmaceutically relevant scaffolds.

Contemporary research efforts have also focused on developing efficient methods for the asymmetric synthesis of substituted azepane derivatives, recognizing that stereochemical control is crucial for optimizing biological activity. Studies employing chiral base-mediated lithiation strategies have demonstrated promising levels of enantioselectivity in azepane substitution reactions, though these methods require further optimization to achieve practical synthetic utility. The availability of protected azepane derivatives like this compound provides essential starting materials for these enantioselective investigations.

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-4-5-11(6-8-14)7-10-15/h11H,4-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWAXOBIGFPKSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205748-73-7 | |

| Record name | tert-butyl 4-(2-aminoethyl)azepane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Synthetic Route

Step 1: Formation of tert-Butyl Azepane-1-carboxylate

- React azepane with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine group.

- Use anhydrous solvents like dichloromethane to minimize side reactions.

Step 2: Introduction of the 2-Aminoethyl Group

- React the protected azepane with 2-aminoethanol under basic conditions (e.g., using sodium hydroxide).

- Monitor the reaction temperature and time to optimize yield.

Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale. The process involves:

- Use of Industrial-Grade Reagents : Ensure high purity of starting materials.

- Optimized Reaction Conditions : Control temperature, pressure, and reaction time in large reactors.

- Purification Techniques : Employ column chromatography or recrystallization to isolate the compound.

Purification and Characterization

Purification Techniques

| Technique | Description |

|---|---|

| Column Chromatography | Use silica gel with gradient elution (ethyl acetate/hexane) to isolate the compound. |

| Recrystallization | Use dichloromethane/hexane mixtures to purify the compound. |

Characterization Methods

| Method | Description |

|---|---|

| NMR Analysis | Confirm structure using ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). |

| X-ray Crystallography | Grow single crystals for absolute stereochemical confirmation. |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate can undergo oxidation reactions, where the aminoethyl group is oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

Substitution: this compound can undergo substitution reactions, where the tert-butyl group or the aminoethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Organic Synthesis

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate serves as a building block in organic synthesis, facilitating the creation of complex molecules. It is particularly valuable in generating heterocyclic compounds due to its unique structural features, which allow for various chemical modifications .

Biological Research

In biological contexts, this compound is utilized to study the effects of azepane derivatives on biological systems. It aids in developing biochemical assays and investigating enzyme-substrate interactions, contributing to our understanding of molecular biology and biochemistry .

Medicinal Chemistry

This compound has potential applications as a drug candidate or scaffold for developing new therapeutic agents. Its structural characteristics enable it to interact with specific molecular targets in biological systems, making it a focus of research in drug discovery .

Industrial Applications

In the industrial sector, this compound is employed in producing specialty chemicals and as an intermediate in synthesizing various industrial products. Its versatility allows for its use in different manufacturing processes .

Case Study 1: Drug Development

Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. A study focused on synthesizing derivatives for screening against bacterial strains showed that modifications to the aminoethyl group significantly impacted biological activity .

Case Study 2: Enzyme Interaction Studies

In another investigation, researchers utilized this compound to explore its interaction with specific enzymes involved in metabolic pathways. The results indicated that modifications could enhance binding affinity, providing insights into potential therapeutic applications targeting metabolic disorders .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows the compound to interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate (Compound 4b)

- Structure: Features a diazepane (7-membered ring with two nitrogen atoms) instead of azepane. A 2-chloro-4-fluorophenyl substituent replaces the aminoethyl group.

- Synthesis : Prepared via a reductive amination pathway with 61% yield, indicating moderate synthetic efficiency .

- The aryl substituent may confer lipophilicity and π-π stacking interactions, unlike the polar aminoethyl group in the target compound .

tert-Butyl 4-(aminomethyl)-2-ethylcyclopentanecarboxylate

- Structure: Cyclopentane ring (5-membered) with aminomethyl and ethyl substituents.

- Synthesis : Produced via a three-step sequence involving LAH reduction, mesylation, and amination, typical for introducing amine functionalities to ester-protected scaffolds .

- The ethyl group may sterically hinder interactions with binding pockets .

tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate

- Structure : Piperazine (6-membered diamine ring) with a diazoacetyl substituent.

- Crystallography : X-ray data (R factor = 0.038) confirm planar geometry at the diazo group, enabling photochemical or cycloaddition reactivity absent in the target compound .

- Key Differences : The diazoacetyl group introduces unique reactivity (e.g., carbene formation), while the piperazine scaffold offers rigid, symmetrical hydrogen-bonding motifs compared to azepane’s flexibility .

Key Observations :

- Ring Size Impact : Larger rings (azepane/diazepane) offer flexibility for conformational adaptation in biological targets, while smaller rings (cyclopentane/piperazine) restrict motion but enhance rigidity .

- Synthetic Efficiency : Yields for azepane/diazepane derivatives (~61%) are comparable to other amine-protected intermediates, though cyclopentane derivatives may require additional purification steps .

- Stability : tert-Butyl esters generally exhibit hydrolytic stability under basic conditions, but diazo groups (e.g., in piperazine derivatives) necessitate light-sensitive handling .

Biological Activity

tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from various research studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is . It features an azepane ring, which contributes to its biological activity by potentially interacting with various receptors and enzymes.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of the azepane ring .

- Introduction of the tert-butyl group .

- Carboxylation at the 1-position .

This synthetic pathway has been optimized for yield and purity, often employing techniques such as chromatography for purification.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For example, studies have shown that related compounds can inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical in neurotransmission processes. The inhibitory potency is often quantified using IC50 values, which represent the concentration required to inhibit 50% of the enzyme activity.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | BChE | 250 ± 20 |

| This compound | AChE | Not determined |

Neuroprotective Effects

In vitro studies using human neuroblastoma SH-SY5Y cell lines have demonstrated that related compounds can protect against neurotoxicity induced by oxidative stress. The mechanisms proposed include modulation of apoptotic pathways and enhancement of cellular antioxidant defenses.

Antimicrobial Activity

Some derivatives have shown promising antimicrobial properties against various pathogens, including Trypanosoma species, which are responsible for diseases such as Chagas disease and sleeping sickness. The mechanism involves targeting specific metabolic pathways unique to these parasites, making them potential candidates for drug development.

Case Studies

Several case studies highlight the biological potential of related compounds:

- Antitrypanosomal Activity : A study explored the structure-activity relationship (SAR) of azepane derivatives, revealing that modifications at the nitrogen atom significantly enhance antitrypanosomal activity against Trypanosoma brucei.

- Neuroprotective Assays : In a series of assays, derivatives were tested for their ability to prevent cell death in neuroblastoma cells exposed to neurotoxic agents. Results indicated a dose-dependent protective effect, with certain compounds exhibiting low micromolar activity.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 4-(2-aminoethyl)azepane-1-carboxylate, and how can purity be maximized during synthesis?

Methodological Answer:

- Route Selection : Prioritize Boc-protection strategies for amine groups, as seen in structurally similar azepane/piperazine derivatives (e.g., tert-butyl carbamate intermediates in ). Use coupling reagents like EDCI/HOBt for amide bond formation.

- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., using dichloromethane/hexane mixtures) to isolate the compound. Monitor purity via HPLC or TLC (Rf ~0.3–0.5 in 1:1 EtOAc/Hexane) .

- Yield Improvement : Optimize reaction time and temperature (e.g., 0–5°C for exothermic steps, room temperature for coupling). Use anhydrous solvents and inert atmospheres to minimize side reactions .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Analysis : Confirm structure using ¹H/¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals: tert-butyl group (δ ~1.4 ppm, singlet), azepane protons (δ ~2.5–3.5 ppm), and amine/amide protons (δ ~5–8 ppm) .

- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water). Use Cu-Kα radiation (λ = 1.5418 Å) and refine structures with software like SHELX (as in ) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ().

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis. Avoid exposure to strong acids/bases ().

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste ().

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for derivatives of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and intermediates, as implemented by ICReDD’s workflow ().

- AI-Driven Optimization : Train machine learning models on historical reaction data (e.g., yields, solvents) to predict optimal conditions. Tools like COMSOL Multiphysics integrate AI for real-time parameter adjustments ().

Q. What strategies resolve contradictions in mechanistic data during azepane ring functionalization?

Methodological Answer:

Q. How can factorial design improve the scalability of multi-step syntheses involving this compound?

Methodological Answer:

- Variable Screening : Apply 2^k factorial designs to test factors like temperature (25–60°C), catalyst loading (5–20 mol%), and solvent polarity (THF vs. DMF). Use ANOVA to identify significant effects ().

- Process Simulation : Model large-scale reactors using Aspen Plus or COMSOL to predict heat/mass transfer limitations ().

Q. What methodologies address conflicting stability data in environmental degradation studies?

Methodological Answer:

- Accelerated Degradation Tests : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS. Compare with computational predictions (e.g., EPI Suite for half-life estimation) .

- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202 guidelines) to validate environmental impact claims ().

Q. How can reactor design enhance enantioselective synthesis of chiral azepane derivatives?

Methodological Answer:

- Continuous Flow Systems : Implement microreactors with immobilized chiral catalysts (e.g., Pd@MOF) to improve enantiomeric excess (ee >95%). Monitor in-line via polarimetry .

- Membrane Separation : Use chiral-selective membranes (e.g., cyclodextrin-functionalized) for real-time enantiomer purification ().

Q. What advanced techniques quantify trace impurities in bulk batches of this compound?

Methodological Answer:

Q. How do theoretical frameworks guide the integration of this compound into supramolecular systems?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.